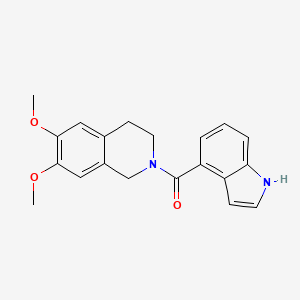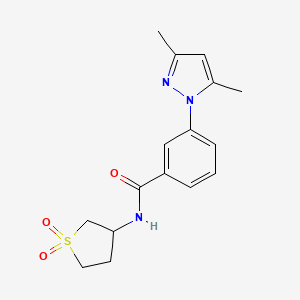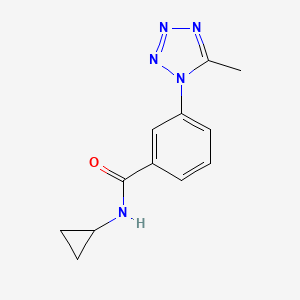![molecular formula C21H22N6O2 B12159731 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12159731.png)
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,5-ジメチル-1H-ピラゾール-1-イル)-6-オキソピリダジン-1(6H)-イル]-N-[2-(1H-インドール-3-イル)エチル]アセトアミドは、そのユニークな構造特性と潜在的な用途から、さまざまな科学分野で関心を集めている複雑な有機化合物です。この化合物は、ピラゾール環、ピリダジン環、インドール部分を特徴とし、研究や産業目的のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
2-[3-(3,5-ジメチル-1H-ピラゾール-1-イル)-6-オキソピリダジン-1(6H)-イル]-N-[2-(1H-インドール-3-イル)エチル]アセトアミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、ピラゾールおよびピリダジン中間体の調製から始まり、その後、インドール誘導体とカップリングされます。一般的な合成経路には以下が含まれます。
ピラゾール中間体の形成: このステップでは、3,5-ジメチル-1H-ピラゾールを、適切な試薬と制御された条件下で反応させます。
ピリダジン中間体の合成: ピリダジン環は、適切な前駆体を用いた環化反応によって形成されます。
カップリング反応: 次に、ピラゾールおよびピリダジン中間体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング剤を用いて、インドール誘導体とカップリングさせます。
工業生産方法
この化合物の工業生産では、上記の合成経路を最適化して、収率と純度を高める場合があります。連続フロー合成や高度な触媒系などの技術を使用して、生産プロセスを効率的にスケールアップできます。
化学反応の分析
反応の種類
2-[3-(3,5-ジメチル-1H-ピラゾール-1-イル)-6-オキソピリダジン-1(6H)-イル]-N-[2-(1H-インドール-3-イル)エチル]アセトアミドは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 求電子置換のために、N-ブロモスクシンイミド(NBS)などのハロゲン化剤。
主要生成物
これらの反応によって生成される主要生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化によって対応するケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい反応機構の探求と、新しい合成方法の開発を可能にします。
生物学
生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。酵素阻害や受容体結合などの特性を示す可能性があり、創薬の候補となっています。
医学
医学では、この化合物は、その治療の可能性について調査されています。特定の分子標的に相互作用する能力は、さまざまな病気の治療のための新しい医薬品の開発につながる可能性があります。
工業
工業分野では、この化合物は、先端材料や化学プロセスの開発に使用されています。その安定性と反応性は、材料科学や触媒における用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in materials science and catalysis.
作用機序
2-[3-(3,5-ジメチル-1H-ピラゾール-1-イル)-6-オキソピリダジン-1(6H)-イル]-N-[2-(1H-インドール-3-イル)エチル]アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、下流のシグナル伝達経路をトリガーする可能性があります。この相互作用は、酵素活性の阻害や細胞プロセスの変化など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 3-[(5E)-5-(3,4-ジメトキシベンジリデン)-6-オキソ-5,6-ジヒドロ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-2-イル]-2-ナフチルアセテート
- 酢酸エチル
独自性
類似化合物と比較して、2-[3-(3,5-ジメチル-1H-ピラゾール-1-イル)-6-オキソピリダジン-1(6H)-イル]-N-[2-(1H-インドール-3-イル)エチル]アセトアミドは、ピラゾール、ピリダジン、インドール部分のユニークな組み合わせによって際立っています。
特性
分子式 |
C21H22N6O2 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H22N6O2/c1-14-11-15(2)27(24-14)19-7-8-21(29)26(25-19)13-20(28)22-10-9-16-12-23-18-6-4-3-5-17(16)18/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,22,28) |
InChIキー |
TXFGZZFWKDXVFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B12159651.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B12159665.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12159666.png)
![methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159676.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159684.png)
![methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12159691.png)
![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12159701.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)




